molecular formula C14H16BF3N2O2 B14010938 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyridine

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B14010938
M. Wt: 312.10 g/mol
InChI Key: BPTCELFPOZLLQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronate ester group and a trifluoromethyl group attached to an imidazo[1,2-a]pyridine core. The unique structural features of this compound make it a valuable candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-a]pyridine core.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that facilitate the substitution reaction.

    Boronate Ester Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The imidazo[1,2-a]pyridine core can undergo reduction under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include boronic acids, reduced imidazo[1,2-a]pyridine derivatives, and substituted imidazo[1,2-a]pyridine compounds.

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the development of probes for biological imaging.

    Industry: The compound can be used in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its effectiveness in biological systems.

Comparison with Similar Compounds

Similar Compounds

    6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine: Lacks the trifluoromethyl group.

    2-(Trifluoromethyl)imidazo[1,2-a]pyridine: Lacks the boronate ester group.

Uniqueness

The presence of both the boronate ester and trifluoromethyl groups in 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyridine makes it unique. This combination of functional groups provides a balance of reactivity and stability, making the compound versatile for various applications.

Properties

Molecular Formula

C14H16BF3N2O2

Molecular Weight

312.10 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H16BF3N2O2/c1-12(2)13(3,4)22-15(21-12)9-5-6-11-19-10(14(16,17)18)8-20(11)7-9/h5-8H,1-4H3

InChI Key

BPTCELFPOZLLQB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C=C(N=C3C=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.